molecular formula C11H20N2O2 B11889220 Ethyl octahydro-1,6-naphthyridine-6(2H)-carboxylate

Ethyl octahydro-1,6-naphthyridine-6(2H)-carboxylate

Cat. No.: B11889220
M. Wt: 212.29 g/mol
InChI Key: XJACCJHORRQXAX-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of ethyl octahydro-1,6-naphthyridine-6(2H)-carboxylate typically involves the reaction of octahydro-1,6-naphthyridine with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Ethyl octahydro-1,6-naphthyridine-6(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives. Common reagents include alkyl halides and aryl halides.

    Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl octahydro-1,6-naphthyridine-6(2H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ethyl octahydro-1,6-naphthyridine-6(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Ethyl octahydro-1,6-naphthyridine-6(2H)-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

ethyl 2,3,4,4a,5,7,8,8a-octahydro-1H-1,6-naphthyridine-6-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-2-15-11(14)13-7-5-10-9(8-13)4-3-6-12-10/h9-10,12H,2-8H2,1H3

InChI Key

XJACCJHORRQXAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2C(C1)CCCN2

Origin of Product

United States

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